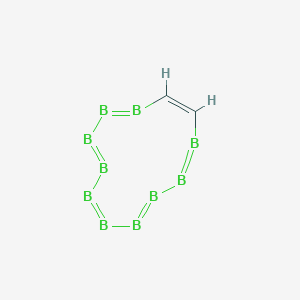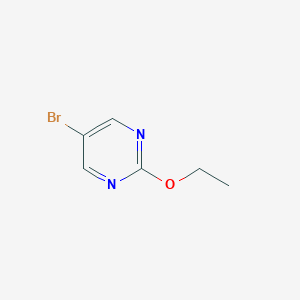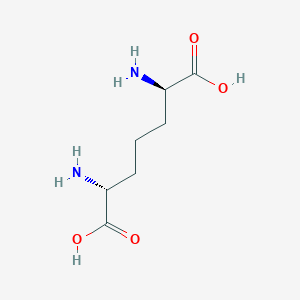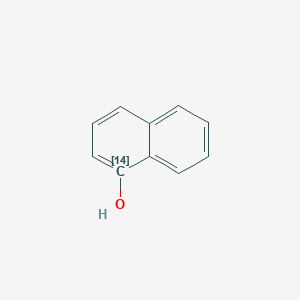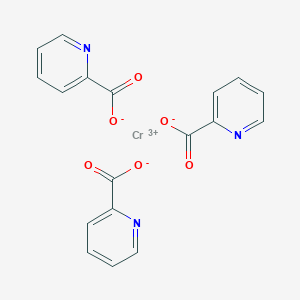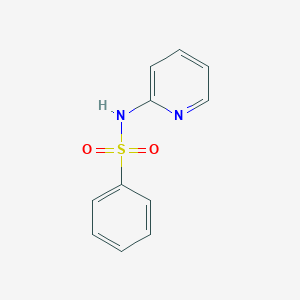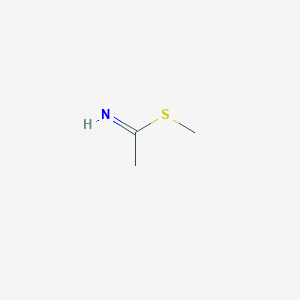![molecular formula C10H16 B102357 1-Methylenespiro[4.4]nonane CAS No. 19144-06-0](/img/structure/B102357.png)
1-Methylenespiro[4.4]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylenespiro[4.4]nonane is a bicyclic compound that is widely used in scientific research due to its unique chemical properties. This compound is commonly referred to as MSN and is known for its ability to act as a versatile synthetic intermediate. MSN is a colorless liquid that is soluble in most organic solvents and has a boiling point of 188-190°C.
Mécanisme D'action
The mechanism of action of MSN is not fully understood. However, it is believed that MSN acts as a nucleophile in various reactions. MSN can also act as a Lewis acid in certain reactions. The unique spirocyclic structure of MSN makes it a versatile synthetic intermediate.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of MSN. However, studies have shown that MSN can inhibit the growth of cancer cells in vitro. MSN has also been shown to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MSN in lab experiments is its versatility as a synthetic intermediate. MSN can be used in the synthesis of various compounds and can also be used as a chiral auxiliary in asymmetric synthesis. However, MSN is highly reactive and can be difficult to handle. It is also a toxic compound and should be handled with care.
Orientations Futures
There are several future directions for the use of MSN in scientific research. One direction is the use of MSN as a ligand in the synthesis of metal complexes. Another direction is the use of MSN in the synthesis of natural products. MSN can also be used in the development of new drugs for the treatment of various diseases. Further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of MSN.
Méthodes De Synthèse
The synthesis of MSN involves the reaction of cyclohexanone with paraformaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. This reaction results in the formation of MSN as a major product. The yield of MSN can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of catalyst used. MSN can also be synthesized by other methods such as the reaction of cyclohexanone with formaldehyde in the presence of sodium hydroxide.
Applications De Recherche Scientifique
MSN has been widely used in scientific research due to its unique chemical properties. It is commonly used as a synthetic intermediate in the synthesis of various compounds such as spirolactones, spiroketals, and spiroepoxides. MSN is also used as a building block in the synthesis of natural products such as (+)-discodermolide and (+)-ambiguine. MSN has also been used as a ligand in the synthesis of metal complexes and as a chiral auxiliary in asymmetric synthesis.
Propriétés
Numéro CAS |
19144-06-0 |
|---|---|
Nom du produit |
1-Methylenespiro[4.4]nonane |
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
4-methylidenespiro[4.4]nonane |
InChI |
InChI=1S/C10H16/c1-9-5-4-8-10(9)6-2-3-7-10/h1-8H2 |
Clé InChI |
RXAJSOPMIMROMM-UHFFFAOYSA-N |
SMILES |
C=C1CCCC12CCCC2 |
SMILES canonique |
C=C1CCCC12CCCC2 |
Synonymes |
1-Methylenespiro[4.4]nonane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



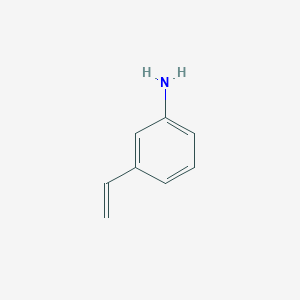
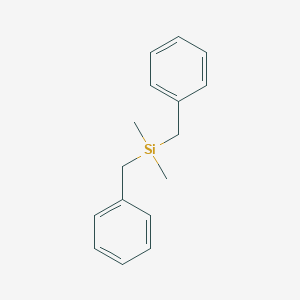
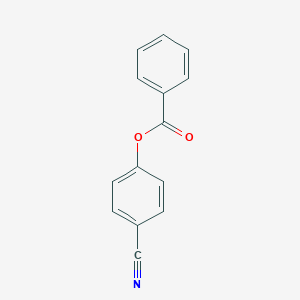
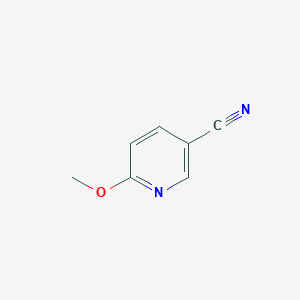
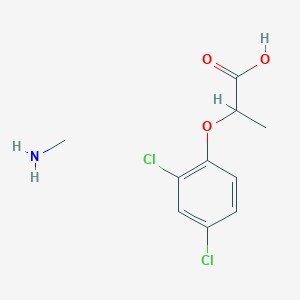
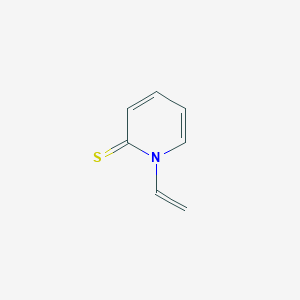
![Hydroxy[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid](/img/structure/B102287.png)
